molecular formula C7H9Cl3SSi B11941264 (3,4,5-Trichloro-2-thienyl)trimethylsilane CAS No. 32552-34-4

(3,4,5-Trichloro-2-thienyl)trimethylsilane

Cat. No.: B11941264
CAS No.: 32552-34-4
M. Wt: 259.7 g/mol
InChI Key: NSUBLONTVJHUFI-UHFFFAOYSA-N
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Description

(3,4,5-Trichloro-2-thienyl)trimethylsilane is an organosilicon compound with the molecular formula C7H9Cl3SSi. It is characterized by the presence of a thienyl group substituted with three chlorine atoms and a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trichloro-2-thienyl)trimethylsilane typically involves the reaction of (3,4,5-Trichloro-2-thienyl)lithium with chlorotrimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction is usually performed at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (3,4,5-Trichloro-2-thienyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various silyl ethers, amines, and other substituted derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced thienyl derivatives.

Scientific Research Applications

(3,4,5-Trichloro-2-thienyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3,4,5-Trichloro-2-thienyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily replaced, allowing the compound to act as a versatile intermediate in organic synthesis. The thienyl ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating various substitution and addition reactions .

Comparison with Similar Compounds

  • (3,4,5-Trichloro-2-thienyl)methylsilane
  • (3,4,5-Trichloro-2-thienyl)dimethylsilane
  • (3,4,5-Trichloro-2-thienyl)phenylsilane

Comparison: (3,4,5-Trichloro-2-thienyl)trimethylsilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. The trimethylsilyl group provides steric protection and influences the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

trimethyl-(3,4,5-trichlorothiophen-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3SSi/c1-12(2,3)7-5(9)4(8)6(10)11-7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUBLONTVJHUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(S1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32552-34-4
Record name (3,4,5-TRICHLORO-2-THIENYL)TRIMETHYLSILANE
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